![molecular formula C21H23N5O2S B2431545 N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212294-30-8](/img/structure/B2431545.png)

N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

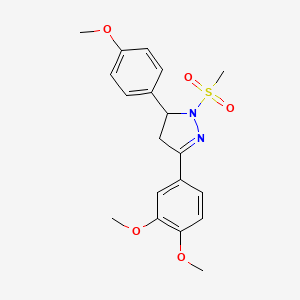

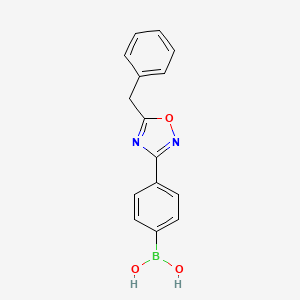

The compound contains several functional groups including a methoxy group, a methylthio group, and a carboxamide group. It also features a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Compounds with similar structures have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The starting materials could include a triazoloquinazoline and different aryl amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications

Biological and Antimicrobial Activities

Research has shown that compounds in the triazolopyrimidine family have significant biological activities, including antimicrobial properties. For example, Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This study indicates the potential of triazolopyrimidines in developing new antimicrobial agents (Gilava, Patel, Ram, & Chauhan, 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of triazolopyrimidines have been a topic of interest. Chauhan and Ram (2019) efficiently synthesized a novel series of triazolopyrimidines, highlighting the diverse methods of creating these compounds (Chauhan & Ram, 2019). The synthesis process and the chemical properties of these compounds are crucial for understanding their potential applications in various fields.

Antitumor and Antimicrobial Applications

The triazolopyrimidine derivatives have also been explored for their antitumor and antimicrobial potential. Riyadh (2011) demonstrated the use of enaminones, a key intermediate, in the synthesis of triazolopyrimidines with notable antitumor and antimicrobial activities (Riyadh, 2011). These findings suggest that triazolopyrimidines could be valuable in pharmaceutical research, particularly in the development of new anticancer and antimicrobial drugs.

Supramolecular Chemistry

In supramolecular chemistry, triazolopyrimidines have been used to create complex hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that were investigated as ligands for co-crystallization, forming intricate 2D and 3D networks via extensive hydrogen bonding (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). These structures have potential applications in the field of materials science and nanotechnology.

Cytotoxicity and Anticancer Research

Triazolopyrimidines have been studied for their cytotoxic effects against cancer cells. Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research contributes to the understanding of the anticancer potential of triazolopyrimidines.

Mechanism of Action

Target of action

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including immune response, cellular metabolism, and signal transduction .

Biochemical pathways

The affected pathways would depend on the specific targets of this compound. For example, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially reduce inflammation and modulate immune response .

Future Directions

Biochemical Analysis

Biochemical Properties

Related compounds in the triazolopyrimidine class have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZXUODEXFCXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)